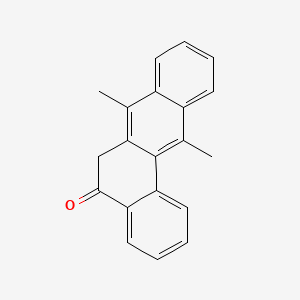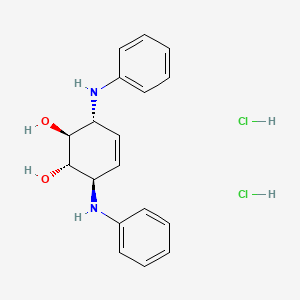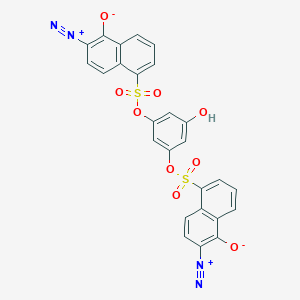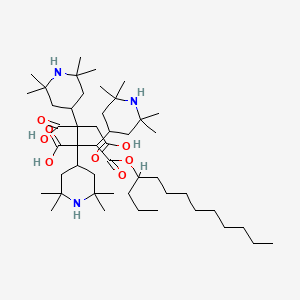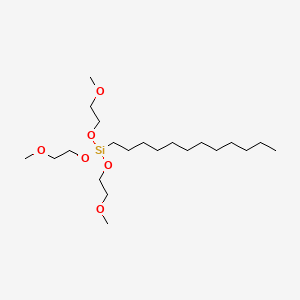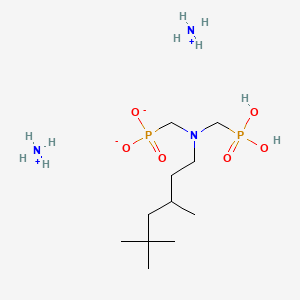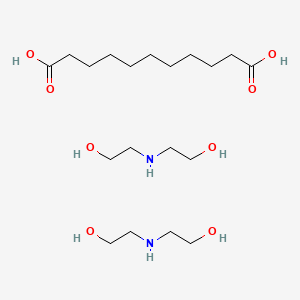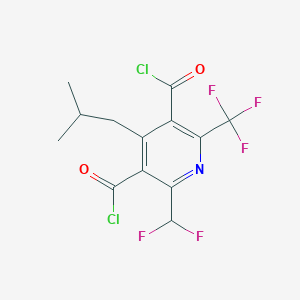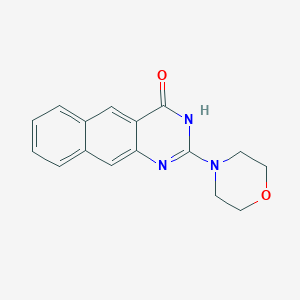
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a morpholine ring attached to the quinazoline core, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst . Another approach includes the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . These methods are efficient and environmentally benign, making them suitable for industrial production.
Analyse Chemischer Reaktionen
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted quinazolines .
Wissenschaftliche Forschungsanwendungen
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol has been widely studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, it has been investigated for its antimicrobial and anti-inflammatory properties .
Wirkmechanismus
The mechanism of action of 2-(4-Morpholinyl)benzo(g)quinazolin-4-ol involves the inhibition of specific enzymes and molecular pathways. For instance, it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells . By selectively targeting EGFR, this compound can effectively reduce the growth of cancer cells while sparing healthy cells.
Vergleich Mit ähnlichen Verbindungen
2-(4-Morpholinyl)benzo(g)quinazolin-4-ol can be compared to other quinazoline derivatives such as erlotinib and gefitinib, which are also known for their anticancer properties . While these compounds share a similar core structure, this compound is unique due to the presence of the morpholine ring, which enhances its chemical stability and biological activity. Other similar compounds include prazosin and doxazosin, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Eigenschaften
CAS-Nummer |
21314-35-2 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-morpholin-4-yl-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c20-15-13-9-11-3-1-2-4-12(11)10-14(13)17-16(18-15)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,17,18,20) |
InChI-Schlüssel |
VJOUQPNGNRNIDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=CC4=CC=CC=C4C=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
